molecular formula C22H20N6O B13444339 Rilpivirine Amide-2 CAS No. 1446439-51-5

Rilpivirine Amide-2

Cat. No.: B13444339
CAS No.: 1446439-51-5
M. Wt: 384.4 g/mol
InChI Key: GIHDBDOYQLEFSB-ONEGZZNKSA-N
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Description

Rilpivirine Amide-2 is a derivative of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1). This compound retains the core structure of rilpivirine but includes modifications that may enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rilpivirine involves several key steps:

Industrial Production Methods

Industrial production of rilpivirine typically involves optimization of the synthetic route to improve yield and reduce reaction time. Microwave-promoted methods have been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, significantly reducing reaction time and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

Rilpivirine Amide-2 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Rilpivirine Amide-2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying NNRTIs and their interactions with reverse transcriptase.

    Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular components.

    Medicine: Explored for its potential use in combination therapies for HIV-1 treatment, particularly in cases where resistance to other NNRTIs has developed.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Etravirine: Another NNRTI used in the treatment of HIV-1.

    Efavirenz: An older NNRTI with a different side-effect profile and potency.

    Nevirapine: An NNRTI with a different mechanism of action and resistance profile.

Uniqueness

Rilpivirine Amide-2 is unique due to its high genetic barrier to resistance, requiring multiple mutations to confer significant resistance. It also has a longer half-life and a more favorable side-effect profile compared to older NNRTIs .

Properties

CAS No.

1446439-51-5

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C22H20N6O/c1-14-12-16(4-3-10-23)13-15(2)20(14)27-19-9-11-25-22(28-19)26-18-7-5-17(6-8-18)21(24)29/h3-9,11-13H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b4-3+

InChI Key

GIHDBDOYQLEFSB-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)C=CC#N

Origin of Product

United States

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